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Abstract
CH-66 is a potent, decapeptide-based inhibitor of renin, the rate-limiting enzyme in the renin-

angiotensin system (RAS). This document provides a comprehensive technical overview of

CH-66, including its chemical structure, mechanism of action, and key biological data. Detailed

experimental protocols for its synthesis and biological evaluation are provided to facilitate

further research and development.

Introduction
The renin-angiotensin system is a critical regulator of blood pressure and fluid homeostasis.

Dysregulation of this pathway is a key contributor to the pathophysiology of hypertension and

other cardiovascular diseases. Renin, an aspartic protease, catalyzes the first and rate-limiting

step of the RAS, the conversion of angiotensinogen to angiotensin I. As such, direct inhibition

of renin is a prime therapeutic strategy for the management of hypertension. CH-66 is a

synthetic decapeptide designed as a transition-state analog inhibitor of renin, based on the 4-

16 fragment of rat angiotensinogen.

Chemical Structure and Properties
CH-66 is a complex decapeptide with a pivaloyl (Piv) protecting group at the N-terminus and an

amide at the C-terminus. A key feature of its structure is the hydroxyethylene isostere
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[CH(OH)CH2] replacing the scissile peptide bond, which mimics the transition state of the

renin-catalyzed reaction.

Full Chemical Name: Piv-His-Pro-Phe-His-Leu-ψ[CH(OH)CH2]Leu-Tyr-Tyr-Ser-NH2

CAS Number: 139890-66-7[1]

Molecular Formula: C58H81N11O12[1]

Molecular Weight: 1124.35 g/mol [1]

Table 1: Physicochemical Properties of CH-66

Property Value Source

Molecular Formula C58H81N11O12 [1]

Molecular Weight 1124.35 g/mol [1]

CAS Number 139890-66-7 [1]

Appearance Solid powder

Purity >98% (typical)

Solubility Soluble in DMSO

Mechanism of Action and Signaling Pathway
CH-66 functions as a competitive inhibitor of renin. By binding to the active site of renin, it

prevents the binding of the natural substrate, angiotensinogen, thereby blocking the production

of angiotensin I and all subsequent downstream effects of the RAS cascade.

The Renin-Angiotensin System (RAS) is a hormonal cascade that plays a central role in the

regulation of blood pressure, fluid and electrolyte balance, and vascular resistance. The

pathway is initiated by the release of renin from the juxtaglomerular cells of the kidney in

response to low blood pressure, decreased sodium delivery to the distal tubule, or sympathetic

nervous system stimulation. Renin cleaves angiotensinogen, a precursor protein produced by

the liver, to form the inactive decapeptide angiotensin I. Angiotensin-converting enzyme (ACE),
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found primarily in the lungs, then converts angiotensin I to the potent vasoconstrictor

angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to

vasoconstriction, aldosterone secretion from the adrenal cortex (which promotes sodium and

water retention), and increased sympathetic activity, all of which contribute to an increase in

blood pressure.
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Figure 1: The Renin-Angiotensin System and the inhibitory action of CH-66.

Biological Activity
CH-66 is a highly potent inhibitor of rat renin, with sub-nanomolar efficacy. Its inhibitory activity

against human renin is also significant, though reduced compared to its effect on the rat

enzyme.

Table 2: In Vitro Inhibitory Activity of CH-66

Target IC50 Source

Rat Plasma Renin 0.21 nM [2][3]

Human Renin 45 nM [2][3]
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Experimental Protocols
Synthesis of CH-66
The synthesis of CH-66 is achieved through solid-phase peptide synthesis (SPPS)

methodology.[2] While the specific, detailed protocol for CH-66 is not publicly available, a

general workflow for the synthesis of a similar decapeptide is outlined below. This process

involves the sequential addition of protected amino acids to a solid support resin, followed by

cleavage and deprotection of the final peptide.

Experimental Workflow: Solid-Phase Peptide Synthesis of a Decapeptide
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Figure 2: Generalized workflow for the solid-phase synthesis of CH-66.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1668565?utm_src=pdf-body-img
https://www.benchchem.com/product/b1668565?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Renin Inhibition Assay
The inhibitory activity of CH-66 against renin can be determined using a fluorometric assay.

Commercially available kits, such as those from Cayman Chemical and Abcam, provide a

standardized method for this purpose.[4][5] The principle of this assay is the use of a synthetic

renin substrate that is quenched until cleaved by the enzyme.

Principle: A FRET-based peptide substrate (e.g., EDANS-Dabcyl) is used. In its intact form, the

fluorescence of the donor (EDANS) is quenched by the acceptor (Dabcyl). Upon cleavage by

renin, the fluorophore and quencher are separated, resulting in an increase in fluorescence that

is proportional to renin activity.

Materials:

Human recombinant renin

Renin assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

Fluorogenic renin substrate

CH-66 (dissolved in an appropriate solvent like DMSO)

96-well black plate

Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490-510 nm)

Procedure:

Reagent Preparation:

Prepare a working solution of renin assay buffer.

Dilute human recombinant renin to the desired concentration in assay buffer.

Prepare a series of dilutions of CH-66 in the assay buffer.

Assay Setup (in a 96-well plate):

Blank wells: Add assay buffer and substrate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1668565?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1738157/
https://www.biocrick.com/Boc-His-Boc-OH-BCC3399.html
https://www.benchchem.com/product/b1668565?utm_src=pdf-body
https://www.benchchem.com/product/b1668565?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Control wells (100% activity): Add assay buffer, substrate, and the same volume of solvent

used for the inhibitor.

Inhibitor wells: Add assay buffer, substrate, and the CH-66 dilutions.

Initiate Reaction: Add the diluted renin solution to the control and inhibitor wells.

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes), protected

from light.

Measurement: Read the fluorescence intensity at the appropriate excitation and emission

wavelengths.

Data Analysis:

Subtract the blank fluorescence from all readings.

Calculate the percentage of inhibition for each concentration of CH-66 compared to the

control (100% activity).

Plot the percentage of inhibition against the logarithm of the CH-66 concentration and fit

the data to a dose-response curve to determine the IC50 value.

Experimental Workflow: Renin Inhibition Assay
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Figure 3: Workflow for the fluorometric renin inhibition assay.
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In Vivo Studies
While specific in vivo studies for CH-66 are not readily available in the public domain, a similar

peptide inhibitor (Boc-His-Pro-Phe-His-Leu-ψ[CH(OH)CH2]Leu-Val-Ile-His-NH2) has been

shown to be a highly effective inhibitor of rat renin in vivo.[2] When infused into hypertensive

rats, it successfully lowered blood pressure and suppressed plasma renin and angiotensin II

levels.[2] These findings suggest that CH-66, with its potent in vitro activity, would likely exhibit

similar antihypertensive effects in animal models.

Conclusion
CH-66 is a potent and specific inhibitor of renin, demonstrating high efficacy, particularly

against the rat enzyme. Its chemical structure, incorporating a transition-state isostere,

provides a strong basis for its inhibitory mechanism. The provided experimental protocols for

synthesis and biological evaluation offer a framework for researchers to further investigate the

therapeutic potential of CH-66 and similar renin inhibitors. Future in vivo studies are warranted

to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its

potential as a clinical candidate for the treatment of hypertension and related cardiovascular

disorders.

Need Custom Synthesis?
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To cite this document: BenchChem. [An In-Depth Technical Guide to the Renin Inhibitor CH-
66]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668565#what-is-the-chemical-structure-of-ch-66]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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